N,N-dimethyl-2-(piperidin-3-yl)acetamide
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
VFGKYKCAJLJMQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine with dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethylacetamide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-2-(piperidin-3-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is compared to structurally related acetamides with variations in substituents and heterocyclic systems:
Key Observations :
Key Observations :
- High-yield reactions (e.g., 92% in ) often involve intramolecular cyclization, whereas sulfonylation () and alkylation () show moderate yields due to steric challenges.
- The discontinued status of the target compound () may reflect synthetic complexities compared to more optimized routes for Zolpidem or imidazole derivatives .
Physicochemical Properties
Spectroscopic and physical data highlight structural influences:
Key Observations :
Key Observations :
- Piperidin-4-yl derivatives () show enzyme inhibition, suggesting position 4 may enhance target engagement compared to position 3 .
Pharmacokinetic Considerations
- Metabolism : Radiolabeled pyrrolopyridine acetamides () exhibit moderate brain uptake due to rapid in vivo metabolism, whereas Zolpidem’s stability allows systemic effects .
- Hydrogen Bonding : Piperidine’s basic nitrogen may improve solubility, but substituents like sulfonyl groups () or fluorine () further modulate logP and bioavailability .
Biological Activity
N,N-Dimethyl-2-(piperidin-3-yl)acetamide (DMA) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the dimethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes.
The biological activity of DMA is primarily attributed to its ability to modulate receptor and enzyme activity. It can bind to specific targets within the body, leading to various biological effects such as:
- Antimicrobial Activity : DMA has shown potential in inhibiting the growth of certain bacterial and fungal strains.
- Anticancer Properties : Research indicates that DMA may induce apoptosis in cancer cells by disrupting cellular processes.
- Neurological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Antimicrobial Activity
DMA has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | Remarks |
|---|---|---|
| Candida auris | 0.24 - 0.97 | Effective against resistant strains |
| Escherichia coli | 4.69 - 22.9 | Moderate activity |
| Staphylococcus aureus | 5.64 - 77.38 | Variable effectiveness |
These results suggest that DMA can serve as a potential candidate for developing new antifungal and antibacterial agents, particularly against resistant strains .
Anticancer Activity
Studies have demonstrated that DMA derivatives can induce cytotoxic effects in various cancer cell lines. For example, compound derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMA Derivative A | FaDu (hypopharyngeal) | <10 | Apoptosis induction |
| DMA Derivative B | HeLa (cervical cancer) | <20 | Cell cycle arrest |
These findings highlight the potential of DMA derivatives in cancer therapy, suggesting that structural modifications could enhance their efficacy .
Case Studies
- Antifungal Activity Against Candida auris : A study synthesized several piperidine-based compounds, including DMA derivatives, which exhibited significant antifungal activity against clinical isolates of C. auris. The compounds disrupted the plasma membrane integrity of the fungi, leading to cell death .
- Anticancer Efficacy : In a study focusing on piperidine derivatives, DMA was shown to have a cytotoxic effect on hypopharyngeal tumor cells, outperforming standard chemotherapy agents in some assays . The mechanism involved apoptosis and disruption of mitochondrial function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-2-(piperidin-3-yl)acetamide, and how can reaction yields be optimized?
- Methodology : A multistep synthesis involving condensation of piperidin-3-yl derivatives with acetylating agents (e.g., dimethylacetamide) under anhydrous conditions is typical. Reaction optimization includes:
- Temperature control : Maintaining −78°C during LDA-mediated reactions to prevent side-product formation .
- Purification : Use of column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the target compound .
- Yield improvement : Employing continuous flow reactors or automated platforms for scalability and reproducibility .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to confirm the structure of This compound?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.0 ppm), dimethylamide protons (δ 2.8–3.1 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- FT-IR : Validate the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~215 g/mol) and compare with NIST reference data .
Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?
- Protocol : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps:
- Data collection : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF).
- Refinement : Apply SHELXL for hydrogen bonding and thermal displacement parameter analysis .
- Validation : Cross-check with CCDC databases for similar piperidine-acetamide structures .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) predict the electronic and vibrational properties of This compound?
- Computational workflow :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
- Natural Bond Orbital (NBO) analysis : Investigate hyperconjugative interactions (e.g., LP(O) → σ*(N-C)) influencing stability .
- Vibrational modes : Simulate IR spectra using Gaussian 09 and compare with experimental data to identify key functional groups .
Q. What strategies are effective for analyzing intermolecular interactions and hydrogen-bonding patterns in its crystal lattice?
- Approach :
- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to understand packing motifs .
- Hirshfeld surface analysis : Quantify contributions of H···O/N contacts vs. van der Waals interactions using CrystalExplorer .
- Thermal studies : Perform DSC/TGA to correlate hydrogen-bond strength with melting/decomposition points .
Q. How can in vitro assays evaluate the compound’s pharmacological activity (e.g., receptor binding)?
- Experimental design :
- Radioligand binding assays : Screen for GABA_A receptor affinity using [³H]muscimol displacement (IC₅₀ determination) .
- Dose-response curves : Test neuroactivity in SH-SY5Y cell lines, monitoring Ca²⁺ flux via fluorescent probes .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Troubleshooting :
- Reaction conditions : Verify inert atmosphere (argon/nitrogen) to prevent oxidation of piperidine intermediates .
- Analytical calibration : Cross-validate NMR chemical shifts with NIST WebBook entries for dimethylacetamide derivatives .
- Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted piperidine or acetylated analogs) .
Q. What computational and experimental approaches reconcile differences in predicted vs. observed nonlinear optical (NLO) properties?
- Resolution :
- Hyperpolarizability calculations : Compare DFT-derived β values with experimental EFISH measurements .
- Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian) .
- Crystal engineering : Modify substituents on the piperidine ring to enhance π-conjugation for NLO applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
